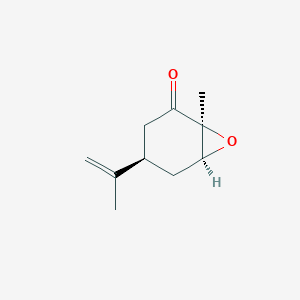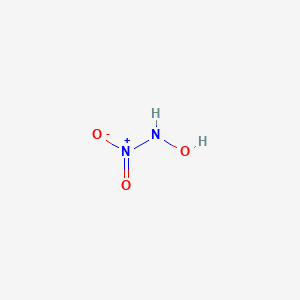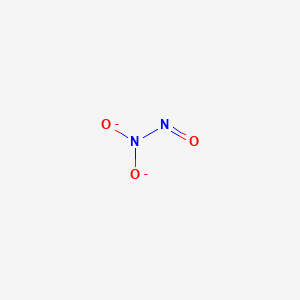
Methyl 3-(benzoylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(benzoylamino)benzoate is an organic compound with the molecular formula C16H13NO3. It is a white crystalline powder that is commonly used in scientific research as a precursor for the synthesis of various organic compounds. This compound has gained significant attention in recent years due to its potential applications in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of methyl 3-(benzoylamino)benzoate is not well understood. However, it is believed that this compound may exert its biological effects through the inhibition of certain enzymes or the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
Methyl 3-(benzoylamino)benzoate has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to possess anti-inflammatory, analgesic, and antitumor properties. This compound has also been shown to exhibit antibacterial and antifungal activities.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 3-(benzoylamino)benzoate in lab experiments is its ease of synthesis. This compound can be easily synthesized from readily available starting materials. Furthermore, it is relatively stable and can be stored for extended periods without significant degradation.
One of the limitations of using methyl 3-(benzoylamino)benzoate in lab experiments is its limited solubility in water. This can make it difficult to use in certain experimental setups. Additionally, this compound may exhibit variable biological activity depending on the specific experimental conditions.
Future Directions
There are several potential future directions for the use of methyl 3-(benzoylamino)benzoate in scientific research. One potential direction is the development of novel drug delivery systems using this compound as a starting material. Another potential direction is the synthesis of novel organic compounds with potential applications in the treatment of various diseases. Additionally, this compound may be used in the development of novel materials for tissue engineering and regenerative medicine.
Synthesis Methods
Methyl 3-(benzoylamino)benzoate can be synthesized through the reaction of 3-aminobenzoic acid with benzoyl chloride in the presence of a suitable solvent. This reaction results in the formation of an intermediate compound, which is then treated with methanol to yield the final product.
Scientific Research Applications
Methyl 3-(benzoylamino)benzoate has been extensively used in scientific research as a starting material for the synthesis of various organic compounds. It has been used to synthesize compounds with potential applications in the treatment of cancer, inflammation, and infectious diseases. This compound has also been used in the development of novel materials for drug delivery and tissue engineering.
properties
Molecular Formula |
C15H13NO3 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
methyl 3-benzamidobenzoate |
InChI |
InChI=1S/C15H13NO3/c1-19-15(18)12-8-5-9-13(10-12)16-14(17)11-6-3-2-4-7-11/h2-10H,1H3,(H,16,17) |
InChI Key |
MPJVYKKPZALMPX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |
solubility |
35.7 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(3-Chlorobenzoyl)amino]benzamide](/img/structure/B231886.png)


![2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)


![2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B231903.png)

![1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine](/img/structure/B231910.png)
